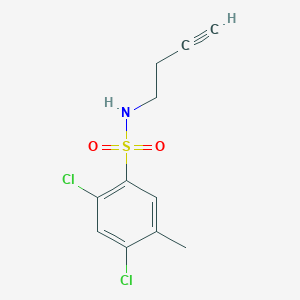

N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

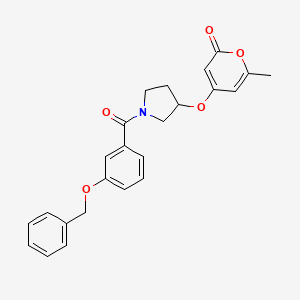

This compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of compounds that contain a benzene ring bonded to a sulfonamide group. The “N-(but-3-yn-1-yl)” part indicates that the nitrogen of the sulfonamide group is further substituted with a but-3-yn-1-yl group, which is a four-carbon chain with a triple bond between the second and third carbons. The “2,4-dichloro-5-methyl” part indicates that the benzene ring is substituted with two chlorine atoms at the 2nd and 4th positions and a methyl group at the 5th position .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzenesulfonyl chloride with but-3-yn-1-amine. The sulfonyl chloride would be prepared from the corresponding 2,4-dichloro-5-methylbenzenesulfonic acid .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which imparts aromaticity and stability. The electronegative chlorine atoms would create areas of high electron density, while the triple bond in the but-3-yn-1-yl group would introduce linearity to that portion of the molecule .Chemical Reactions Analysis

As a benzenesulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. The sulfonamide group could act as a nucleophile in substitution reactions, while the chlorine atoms could be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of electronegative chlorine atoms and polar sulfonamide group would likely make this compound relatively polar .科学研究应用

合成和潜在应用

合成和抗HIV活性:合成了N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide的衍生物,并评估了其抗HIV活性。该化合物显示出良好的抗HIV-1活性,具有显着的有效浓度(EC50)值和较弱的细胞毒性作用,表明其作为抗HIV剂的潜在用途(Brzozowski & Sa̧czewski, 2007)。

用于治疗用途的结构测定:确定了相关化合物甲苯磺丁酰脲(N-[(丁基氨基)羰基]-4-甲基苯磺酰胺)的结构,这是一种抗糖尿病药物,以了解其治疗特性。这项研究强调了结构分析在药物开发中的重要性(Nirmala & Gowda, 1981)。

抗癌活性中的铜(II)-磺酰胺配合物:评估了混合配体的铜(II)-磺酰胺配合物,包括N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide的衍生物,对它们的DNA结合、裂解和抗癌活性。这些配合物显示出作为抗癌剂的希望,其中一种配合物在主要通过凋亡引起细胞死亡方面特别有效(González-Álvarez et al., 2013)。

化学反应中的区域选择性:关于涉及N-(多氯乙叉基)-磺酰胺与1H-吡咯和1-甲基-1H-吡咯反应的区域选择性的研究提供了对这些化合物在合成过程中的化学行为和潜在应用的见解(Rozentsveig et al., 2008)。

甲苯磺酰胺拮抗剂在HIV-1抑制中的作用:具有与N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide结构关系的甲苯磺酰胺CCR5拮抗剂的研究和开发突出了其在预防HIV-1感染中的潜力(Cheng De-ju, 2015)。

抗结核剂探索:研究了N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide的衍生物作为抗结核剂的潜力,显示出在该领域的希望(Purushotham & Poojary, 2018)。

抗菌和抗炎应用:合成了带有1,4-苯并二氧杂环的磺酰胺,其与N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide在结构上相关,并且发现它们具有显着的抗菌潜力和对脂氧合酶的抑制活性,表明可用于治疗炎症性疾病(Abbasi et al., 2017)。

痴呆症治疗的潜在活性药物成分:结构上与N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide相关的化合物AND-1184被结构上研究为治疗痴呆症的潜在活性药物成分(API)(Pawlak et al., 2021)。

缓蚀性能:在盐酸中使用结构上类似于N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide的抗糖尿病药物作为铝的缓蚀剂,突出了这些化合物除了制药之外的各种应用(Tigori et al., 2020)。

作用机制

Target of Action

Similar compounds have been used as proteomic cysteine probes . These probes are designed to interact with cysteine residues in proteins, which can provide valuable information about the protein’s function and interactions.

Mode of Action

N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide likely interacts with its targets through a mechanism known as covalent ligand directed release chemistry (CoLDR) . This involves the formation of a covalent bond between the compound and its target, often a specific amino acid residue in a protein. The compound contains a terminal alkyne group, which can be used for click chemistry, a powerful tool for studying biological systems .

Biochemical Pathways

As a proteomic cysteine probe, it could potentially affect any pathway involving proteins with reactive cysteine residues .

Result of Action

The molecular and cellular effects of N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide’s action would depend on the specific proteins it targets. By forming covalent bonds with these proteins, the compound could potentially alter their function or interactions, leading to downstream effects on cellular processes .

安全和危害

未来方向

属性

IUPAC Name |

N-but-3-ynyl-2,4-dichloro-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2S/c1-3-4-5-14-17(15,16)11-6-8(2)9(12)7-10(11)13/h1,6-7,14H,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAQEGJVBZWTQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)

![N-(3,4-dimethylphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405693.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2405701.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2405705.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2405706.png)

![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B2405710.png)